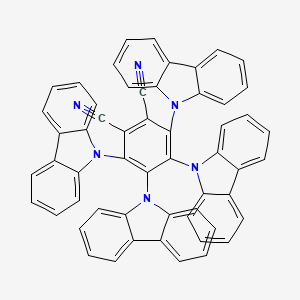
1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl- is a useful research compound. Its molecular formula is C56H32N6 and its molecular weight is 788.914. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalysis and Organic Synthesis
A novel photocatalysis methodology using 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) catalyzed reactions in water for the synthesis of 3-phosphorylated benzothiophenes highlights the application of such compounds in green chemistry and organic synthesis. This approach avoids conventional solvents and bypasses the generation of hazardous by-products, marking an advancement in metal-free catalysis for synthesizing functionalized organic compounds with high yields and functional group tolerance (Yuan et al., 2020).
Coordination Polymers and Spectral Studies
Research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, utilizing ligand modifications including those related to benzenedicarbonitrile derivatives, showcases their utility in constructing materials with diverse structural topologies. These materials exhibit unique photoluminescence properties, demonstrating their potential in optical applications and materials science (Song et al., 2009).
Antimicrobial Activities
Derivatives of 9H-carbazole have been synthesized and evaluated for their antimicrobial properties. The preparation of new heterocyclic derivatives using 9H-carbazole as a precursor and their subsequent testing against various microbial strains highlight the potential of these compounds in developing new antimicrobial agents (Salih et al., 2016).
Electroluminescent and Photophysical Properties
Studies focusing on the electroluminescent and photophysical properties of carbazole derivatives underscore their significance in optoelectronic devices. Modifications on the 4CzIPN system for color tuning and the introduction of functional groups have been explored, paving the way for advancements in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Hundemer et al., 2019).
Drug Discovery and Neurodegenerative Diseases
The bioinformatic characterization of Schiff bases related to carbazole derivatives for potential application in treating brain disorders, particularly Alzheimer's disease, represents an important direction in drug discovery. The evaluation of drug-like properties, pharmacokinetics, and pharmacodynamics, along with the prediction of binding to therapeutic targets, underscores the potential of these compounds in neuropharmacology (Avram et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile, also known as 4CzPN or 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-, is the triplet excitons in organic light-emitting diodes (OLEDs) . The compound interacts with these excitons to produce light emission .
Mode of Action
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile operates as a donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene functioning as an electron acceptor . This compound has been recognized as a potent organophotocatalyst since 2016 . It facilitates the reverse intersystem crossing (RISC) process, which is crucial for converting non-radiative triplet excitons to singlet excitons .
Biochemical Pathways
The biochemical pathway affected by 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile involves the up-conversion process of triplet excitons . This process is assisted by the weak spin-orbit coupling and the small singlet–triplet energy gap in specially designed donor–acceptor structures . The downstream effect of this pathway is the conversion of all singlet and triplet excitons to photons for light emission .
Pharmacokinetics
It’s worth noting that the compound has a high molecular weight , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile’s action result in high-efficiency light emission. The compound has been studied for its potential as a high-efficiency emitter comparable to phosphorescent emitters . In particular, the external quantum efficiency (EQE) of the green thermally activated delayed fluorescent (TADF) OLEDs using this compound is already over 30% .
Action Environment
The action, efficacy, and stability of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile can be influenced by environmental factors. For instance, the steric hindrance caused by the distortion of the carbazole units in the compound can affect its solubility in polar solvents . This could potentially impact the compound’s performance in certain environments.
Properties
IUPAC Name |
3,4,5,6-tetra(carbazol-9-yl)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32N6/c57-33-43-44(34-58)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)53(43)59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXFUIUEGUOSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

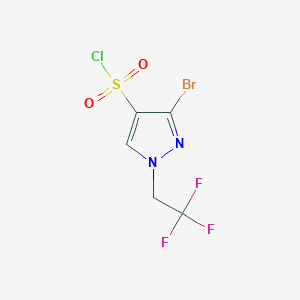
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)
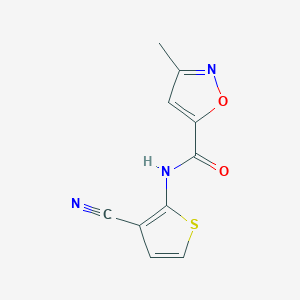
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)
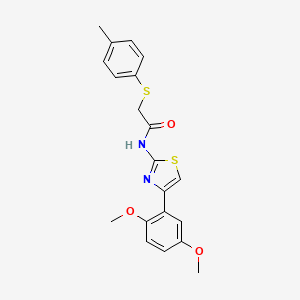


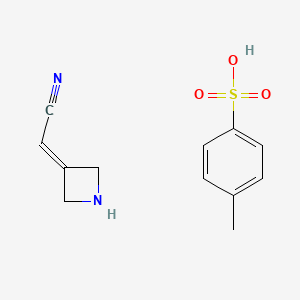
![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
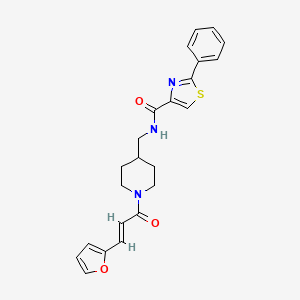
![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
